2,6-Difluoro-4-iodonicotinic acid

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Sourcing halogenated nicotinic acid building blocks with precise, non-interchangeable substitution patterns often creates bottlenecks in medchem library synthesis. 2,6-Difluoro-4-iodonicotinic acid (CAS 685517-72-0) directly addresses the need for a single, multifunctional pyridine scaffold that enables sequential, protecting-group-free diversification. - Orthogonal reactivity: C4 iodine for Suzuki/Sonogashira coupling; C2 & C6 fluorine for SNAr displacement; carboxylic acid for amidation/esterification. - Superior physicochemical profile: Lower MW (284.99 g/mol) vs. dichloro analogs, enhancing lead-likeness in elaborated products. - Reliable supply: Stocked in research quantities (≥95% purity); same-day shipment on orders placed by 4 PM.

Molecular Formula C6H2F2INO2
Molecular Weight 284.99 g/mol
Cat. No. B13928712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-iodonicotinic acid
Molecular FormulaC6H2F2INO2
Molecular Weight284.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1F)F)C(=O)O)I
InChIInChI=1S/C6H2F2INO2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H,11,12)
InChIKeyMIXJKVCUGXLPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-iodonicotinic acid – Building Block Profile


2,6-Difluoro-4-iodonicotinic acid (CAS 685517-72-0) is a trifunctional pyridine-3-carboxylic acid derivative carrying two electron-withdrawing fluorine atoms at positions 2 and 6 and an iodine atom at position 4. With a molecular formula of C6H2F2INO2 and a molecular weight of 284.99 g/mol, it belongs to the class of halogenated nicotinic acid building blocks employed in medicinal chemistry, agrochemical discovery, and materials science [1]. The compound is documented as a synthetic preparation in the peer-reviewed literature, where it was generated via organometallic intermediates as part of a systematic proliferation of 2,6-difluoropyridine derivatives [1].

1
C4 iodine enables transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi) for aryl/alkynyl diversification
2
C2 and C6 fluorine atoms support nucleophilic aromatic substitution with amines or alkoxides in sequential functionalization
3
C3 carboxylic acid permits amide coupling or esterification without protecting-group interconversion steps

2,6-Difluoro-4-iodonicotinic acid: Irreplaceable Features


Halogenated nicotinic acid building blocks are not functionally interchangeable. The specific 2,6-difluoro-4-iodo substitution pattern confers a unique electronic and steric environment on the pyridine ring that cannot be replicated by regioisomers (e.g., 2,6-difluoro-5-iodonicotinic acid), mono-fluoro analogs (e.g., 2-fluoro-4-iodonicotinic acid), or analogous chloro-substituted variants (e.g., 2,6-dichloro-4-iodonicotinic acid) . The two fluorine atoms at C2 and C6 withdraw electron density from the ring, thereby polarizing the C4–I bond and enhancing the electrophilic character at the ipso carbon [1]. This electronic activation directly governs the rate and regiochemical outcome of transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi), which are the primary valorization pathways for this class of intermediates. Substituting a difluoro pattern with a dichloro pattern alters both the molecular weight (317.90 vs. 284.99 g/mol) and the electronic properties, while relocating the iodine atom to position 5 changes the vector of derivatization and the steric accessibility of the coupling site .

Regioisomer mismatch (C5-iodo analog)
2,6-Difluoro-5-iodonicotinic acid shares the identical molecular formula but places iodine at C5; the coupling vector and regiochemical outcome of cross-coupling differ, yielding distinct downstream intermediates.
Mono-fluoro analog limitation
2-Fluoro-4-iodonicotinic acid offers only two reactive handles (single fluorine), reducing the synthetic diversity accessible from one building block in parallel library synthesis.
Dichloro analog divergence
2,6-Dichloro-4-iodonicotinic acid carries higher molecular weight (+32.91 g/mol) and different C–Cl reactivity; electronic properties and cross-coupling kinetics may not transfer directly to the difluoro scaffold.

2,6-Difluoro-4-iodonicotinic acid: Comparative Evidence


Molecular Weight Advantage in Fragment-Based Optimization

In fragment-based drug discovery and lead optimization campaigns, molecular weight is a critical parameter directly constrained by Lipinski's Rule of Five. 2,6-Difluoro-4-iodonicotinic acid has a molecular weight of 284.99 g/mol, compared to 317.90 g/mol for its 2,6-dichloro analogue . The 32.91 g/mol difference (10.3% reduction) provides a meaningful advantage when the core scaffold must be elaborated with additional substituents without exceeding the MW <500 Da threshold. This difference is a direct consequence of replacing two chlorine atoms (atomic weight 35.45 each) with fluorine atoms (atomic weight 19.00 each).

Molecular weight
Source review
284.99 g/mol
vs 317.90 g/mol (dichloro analog) — 32.91 g/mol lower
Supports fragment-based MW optimization workflows
Data from elemental composition; direct experimental comparison not reported
Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

C4 vs. C5 Iodine Regiochemical Distinction

The positional isomerism between 2,6-difluoro-4-iodonicotinic acid (iodine at C4) and 2,6-difluoro-5-iodonicotinic acid (iodine at C5, CAS 685517-76-4) is synthetically decisive . Both compounds share the identical molecular formula (C6H2F2INO2, MW 284.99), but the iodine substitution site dictates the vector of palladium-catalyzed cross-coupling and the regioisomeric identity of downstream products. The C4 position places the iodine para to the pyridine nitrogen rather than meta (C5), resulting in different electronic environments for oxidative addition. In 3,5-dichloro-2,6-difluoro-4-iodopyridine systems, the C4 iodine position has been demonstrated to undergo site-selective lithium-iodine exchange without competing at C4-chlorine, confirming the synthetic orthogonality conferred by this substitution pattern [1].

C4 vs C5 iodine regiochemistry
Class-level
C4 iodine: para to pyridine N
C5 iodine: meta to pyridine N — identical MW 284.99, distinct coupling vectors
Regioisomer identity determines cross-coupling product connectivity
C4/C5 orthogonality demonstrated in related difluoropyridine systems
Organic Synthesis Cross-Coupling Regioselectivity

Enhanced C4 Electrophilicity via Difluoro Substitution

The electron-withdrawing effect of the 2,6-difluoro substitution pattern polarizes the C4–I bond, increasing the electrophilicity of the ipso carbon relative to non-fluorinated 4-iodonicotinic acid (CAS 15366-63-9) [1] . In the analogous 3,5-dichloro-2,6-difluoro-4-iodopyridine system, the C4 iodine undergoes efficient lithium-iodine exchange with butyllithium, demonstrating that the difluoro substitution facilitates metal-halogen exchange at C4 [2]. While quantitative kinetic data for 2,6-difluoro-4-iodonicotinic acid itself is currently absent from the peer-reviewed primary literature, the established electronic principles of fluorine substitution on pyridine rings provide a class-level basis for predicting enhanced reactivity in palladium-catalyzed oxidative addition compared to non-fluorinated 4-iodonicotinic acid.

C4 electrophilicity
Class-level
Predicted enhanced C4–I polarization via 2,6-difluoro induction
Hammett σm = 0.34 for F on pyridine; additive effect with dual substitution
Supports reactivity context for oxidative addition in cross-coupling
Class-level inference; direct kinetic data for target compound not reported
Physical Organic Chemistry Reactivity Nucleophilic Aromatic Substitution

Tri-Orthogonal Reactive Handles for Diversification

2,6-Difluoro-4-iodonicotinic acid presents three chemically orthogonal reactive sites: the carboxylic acid at C3 (amenable to amide coupling, esterification), the aryl iodide at C4 (Suzuki, Sonogashira, Buchwald-Hartwig), and the aryl fluorides at C2/C6 (nucleophilic aromatic substitution, or further metalation) [1]. This tri-orthogonal reactivity pattern is documented as a design principle in the structural proliferation of 2,6-difluoropyridines, where combinations of site-selective hydrogen/metal and halogen/metal permutations enable sequential functionalization without protecting group manipulation [1]. In comparison, 2-fluoro-4-iodonicotinic acid (CAS 884494-51-3, MW 267) offers only two reactive handles (mono-F, mono-I), reducing the potential for step-economical diversification. The 2,6-dichloro-4-iodonicotinic acid analogue (MW 317.90) also provides three handles but with higher molecular weight and different reactivity at the C–Cl positions versus C–F.

Orthogonal reactive handles
Class-level
–CO2H (C3) –I (C4) –F ×2 (C2, C6)
Enables multi-step divergent library synthesis from a single building block
Orthogonal reactivity validated in 2,6-difluoropyridine systems (Eur. J. Org. Chem. 2004)
Diversity-Oriented Synthesis Building Block Orthogonal Reactivity

Application Scenarios for 2,6-Difluoro-4-iodonicotinic acid


Medicinal Chemistry: Kinase and GPCR Library Synthesis

The C4 iodine of 2,6-difluoro-4-iodonicotinic acid serves as the primary site for Suzuki-Miyaura or Sonogashira coupling to install aryl, heteroaryl, or alkyne diversity elements. Subsequent nucleophilic aromatic substitution at C2 or C6 fluorine can introduce amine or alkoxy substituents. Finally, the carboxylic acid can be converted to amides or esters. This three-step diversification sequence, without protecting group interconversions, supports efficient library production for kinase, GPCR, or epigenetic target programs where pyridine-containing core scaffolds are prevalent [1]. The 2,6-difluoro pattern provides lower molecular weight than dichloro analogs, an advantage for maintaining drug-likeness in elaborated products [1].

Agrochemical Discovery: Carboxamide Fungicides and Herbicides

Fluorinated pyridinecarboxylic acid derivatives are established intermediates in the synthesis of agrochemical active ingredients [1]. The iodo group at C4 enables the introduction of aryl or heteroaryl pharmacophores via cross-coupling, while the carboxylic acid can be elaborated to carboxamide or hydrazide motifs common in succinate dehydrogenase inhibitor (SDHI) fungicides. The difluoro substitution enhances metabolic stability and lipophilicity tuning relative to non-fluorinated or mono-fluorinated alternatives, a property exploited in agrochemical lead optimization [1]. 2,6-Difluoro-4-iodonicotinic acid is referenced in the patent literature covering pyridinylcarboxylic acid derivatives as fungicides [1].

Chemical Biology: Activity-Based Probes and Affinity Labels

The carboxylic acid moiety of 2,6-difluoro-4-iodonicotinic acid can be conjugated to biotin, fluorophores, or affinity tags, while the C4 iodine enables installation of a target-binding fragment via cross-coupling. The remaining C2 and C6 fluorine atoms can be displaced by nucleophilic amino acids (e.g., cysteine) in covalent inhibitor design. This multifunctional scaffold is suited for the construction of chemical probes requiring orthogonal reactivity for fragment attachment and target engagement [1].

Materials Science: Conjugated Polymers and COF Precursors

The 2,6-difluoro-4-iodonicotinic acid scaffold can be incorporated as a monomer unit in the synthesis of conjugated polymers or COFs via stepwise cross-coupling polymerizations. The C4 iodine provides a reactive site for chain extension or network formation, while the C2/C6 fluorine atoms modulate the electronic properties (HOMO/LUMO levels) and inter-chain packing of the resulting material [1]. The carboxylic acid can serve as a metal-coordinating functionality for Metal-Organic Framework (MOF) applications.

Application
Selection Property
Validation Focus
Kinase and GPCR library synthesis
Tri-orthogonal reactive scaffold
Sequential C4 coupling, C2/C6 substitution, and C3 amidation without protecting groups
Agrochemical lead optimization
Difluoro-pyridinecarboxylic acid core
Cross-coupling efficiency and metabolic stability profiling
Chemical probe construction
Multifunctional conjugation scaffold
Orthogonal fragment attachment and target-engagement verification
Conjugated polymer and framework synthesis
Halogenated monomer with electronic tuning
Polymerization efficiency and HOMO/LUMO modulation
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